N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide
Overview
Description
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide is a complex organic compound that features a unique adamantyl group attached to a bipiperidine backbone
Preparation Methods
The synthesis of N1‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves the reaction of 1-adamantyl nitrate with 1,4’-bipiperidine-1’,4’-dicarboxamide in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave irradiation and the use of catalysts like aluminum triflate to enhance the reaction efficiency .
Chemical Reactions Analysis
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, trifluroacetic acid, and manganese catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in treating various diseases, including viral infections.
Industry: The compound is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The bipiperidine backbone interacts with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide can be compared with other adamantylated amides, such as N-(1-adamantyl)-2-chloroacetamide and N-formyl-aminoadamantane These compounds share similar structural features but differ in their specific functional groups and applications
Properties
IUPAC Name |
1-N-(1-adamantyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c23-19(27)22(26-6-2-1-3-7-26)4-8-25(9-5-22)20(28)24-21-13-16-10-17(14-21)12-18(11-16)15-21/h16-18H,1-15H2,(H2,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYCGGRPOBOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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